5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one
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Overview
Description
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and thiophene groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: Ethyl acetoacetate, thiophene-2-carbaldehyde, and guanidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one: may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-methyl-2-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-Ethyl-6-methyl-2-(furan-2-yl)pyrimidin-4(3H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one may impart unique electronic and steric properties, potentially leading to different biological activities and applications compared to its analogs.
Biological Activity
5-Ethyl-6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine core substituted with an ethyl group at the 5-position, a methyl group at the 6-position, and a thiophene ring at the 2-position. Its unique structural characteristics suggest promising interactions with biological targets, which are critical for therapeutic applications.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 222.31 g/mol
- Structure : The presence of the thiophene moiety contributes to the compound's electronic properties, influencing its reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant antitumor properties. It interacts with specific molecular targets, including enzymes and receptors, leading to potential inhibition or activation of various biological pathways. The following sections detail the compound's biological activities, including antitumor effects and interactions with cellular mechanisms.
Antitumor Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has been tested on breast cancer cell lines such as MCF-7 and MDA-MB-231, showing promising results:
Cell Line | IC50 (μg/mL) | IC50 (μM) |
---|---|---|
MCF-7 | 13.42 | 0.045 |
MDA-MB-231 | 28.89 | 0.11 |
MCF-10A (control) | >100 | - |
The IC50 values indicate that the compound is more selective towards cancer cells compared to normal cells, which is crucial for developing effective anticancer therapies .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit key enzymes involved in metabolic pathways associated with cancer cell proliferation. The compound's interaction with these enzymes could lead to altered cellular responses, enhancing its potential as an antitumor agent.
Case Studies and Comparative Analysis
Several studies have explored the biological activities of structurally similar compounds, providing insights into the pharmacological potential of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Ethyl-6-methyl-4-(phenyl)-3,4-dihydropyrimidin-2(1H)-one | Contains a phenyl group instead of thiophene | Moderate cytotoxicity against cancer cells |
5-Ethyl-6-methyl-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one | Features a furan ring | Lower selectivity towards cancer cells |
5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one | Substituted with a pyridine ring | Similar activity profile |
These comparisons highlight the unique electronic characteristics imparted by the thiophene substitution in our compound, suggesting enhanced reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N2OS/c1-3-8-7(2)12-10(13-11(8)14)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
MKMGAANZNUDWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C2=CC=CS2)C |
Origin of Product |
United States |
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